(S)-(-)-N-Boc-5-benzyl-2-oxomorpholine

Chiral building block Asymmetric synthesis Enantiomeric purity

Researchers requiring an enantiomerically pure morpholinone building block for asymmetric synthesis face the risk of racemization or tedious chiral separation when using racemic or (R)-configured alternatives. (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine (CAS 130317-10-1) eliminates this bottleneck. - Fixed (S)-configuration derived from L-phenylalanine guarantees stereochemical fidelity and avoids up to 50% yield loss. - Orthogonal Boc protection enables selective deprotection without side reactions, compatible with Cbz/Fmoc- or hydrogenation-sensitive substrates. - ≥99% purity (HPLC), crystalline solid (mp 98-100 °C), and ready stock in standard pack sizes support parallel synthesis and high-throughput workflows.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
CAS No. 130317-10-1
Cat. No. B164417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-N-Boc-5-benzyl-2-oxomorpholine
CAS130317-10-1
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=O)OCC1CC2=CC=CC=C2
InChIInChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-10-14(18)20-11-13(17)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1
InChIKeyNQZZZVQLJCFCGL-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(-)-N-Boc-5-benzyl-2-oxomorpholine Specifications & Identity


(S)-(-)-N-Boc-5-benzyl-2-oxomorpholine (CAS 130317-10-1) is a chiral, protected morpholinone derivative characterized by an (S)-configured stereocenter at the 5-position bearing a benzyl substituent, a lactam carbonyl at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen [1]. The compound is commercially available as a crystalline solid with a reported melting point of 98–100 °C and a specific optical rotation of [α]²⁰/D −14.5° (c = 2.45 in chloroform) . Its defined stereochemistry and orthogonal Boc protection establish it as a chiral building block in asymmetric synthesis applications [1].

(S)-(-)-N-Boc-5-benzyl-2-oxomorpholine Substitution Risks


Substitution of (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine with its (R)-enantiomer, the corresponding racemate, or analogs bearing alternative N-protecting groups (e.g., Cbz or Fmoc) introduces quantifiable technical and procurement risks. The (S)-configuration, derived from L-phenylalanine, is fixed at the 5-position and governs stereochemical outcomes in downstream asymmetric transformations; use of the (R)-enantiomer would invert the stereochemical course of reactions, while a racemate would reduce yield of the desired enantiomer by up to 50% and necessitate additional chiral separation steps [1]. Additionally, substitution of the Boc group with Cbz or Fmoc alters deprotection orthogonality and compatibility with acid-sensitive or hydrogenation-prone substrates, potentially introducing side reactions or requiring route redesign [2].

(S)-(-)-N-Boc-5-benzyl-2-oxomorpholine Comparative Evidence


Enantiomeric Purity vs. Racemate

The target compound is supplied as the single (S)-enantiomer with a reported purity of ≥99% and a specific optical rotation of [α]²⁰/D −14.5° (c = 2.45, CHCl₃) . In contrast, the corresponding racemate contains equimolar (S)- and (R)-enantiomers, yielding a net optical rotation of 0°. Use of the single enantiomer ensures that downstream asymmetric reactions proceed with the intended stereochemical outcome and maximum yield, whereas a racemate would require additional chiral resolution steps and reduce the theoretical yield of the desired enantiomer by 50% [1].

Chiral building block Asymmetric synthesis Enantiomeric purity

Boc Orthogonality vs. Cbz and Fmoc

The Boc protecting group on the target compound is cleaved under mild acidic conditions (e.g., TFA or HCl in dioxane) while remaining stable to basic conditions, nucleophiles, and catalytic hydrogenation [1]. In contrast, Cbz-protected analogs are cleaved by catalytic hydrogenolysis (H₂, Pd/C), conditions that may reduce other reducible functionalities (e.g., alkenes, nitro groups, benzyl ethers). Fmoc-protected analogs are cleaved by secondary amines (e.g., piperidine) but are labile to the basic conditions required for many nucleophilic transformations [2]. The Boc group therefore offers orthogonality advantages in multi-step sequences where selective deprotection is required.

Protecting group strategy Orthogonal deprotection Peptide mimetic synthesis

Physicochemical Profile & Handling

The target compound is a crystalline solid with a defined melting point of 98–100 °C, facilitating accurate weighing, storage stability at ambient temperature, and straightforward purification via recrystallization if needed . In contrast, many structurally related morpholine derivatives with alternative substitution patterns are oils or low-melting solids that present handling challenges, require cold storage, and are more difficult to purify at scale [1]. The crystalline nature directly reduces procurement and laboratory workflow friction.

Crystalline solid Melting point Storage stability

Protected Chiral Scaffold vs. Unprotected Morpholinones

The target compound incorporates both a defined (S)-stereocenter and a Boc-protected nitrogen, enabling it to serve as a chiral building block that can be incorporated directly into peptide mimetic or heterocyclic scaffolds without requiring additional chiral resolution or protecting group manipulation steps [1]. In contrast, N-unprotected 5-benzyl-2-oxomorpholine exists as a zwitterionic or free amine species with limited solubility in organic solvents and potential for undesired nucleophilic side reactions, necessitating in situ protection before further transformations [2]. The pre-protected, enantiomerically pure form reduces step count and improves overall yield in multi-step synthetic sequences.

Multistep synthesis Protecting group Reaction compatibility

(S)-(-)-N-Boc-5-benzyl-2-oxomorpholine Application Scenarios


Chiral Building Block for Bioactive Morpholines

This compound serves as an enantiomerically pure morpholinone scaffold for constructing chiral morpholine derivatives with defined (S)-configuration at the 5-position [1]. The defined stereochemistry ensures that downstream products retain the intended absolute configuration without racemization or the need for chiral chromatographic separation. Procurement of the (S)-enantiomer specifically is essential for stereochemical fidelity in medicinal chemistry programs targeting chiral morpholine-based pharmacophores [2].

Peptide Mimetic and Protease Inhibitor Scaffolds

The Boc-protected nitrogen and 2-oxo functionality position this compound as an intermediate for constructing conformationally constrained peptide mimetics [1]. The morpholinone core serves as a non-peptidic scaffold that can mimic extended peptide conformations, while the Boc group permits selective N-deprotection after scaffold assembly to install additional functionality. This application scenario leverages both the chiral integrity and protecting group orthogonality established in Section 3.

Diversity-Oriented Synthesis of Sp³-Rich Heterocycles

As an sp³-rich, chiral morpholinone building block, this compound is employed in diversity-oriented synthesis campaigns aimed at generating libraries of three-dimensional heterocyclic compounds [1]. The crystalline solid form (m.p. 98–100 °C) and commercial availability at ≥99% purity facilitate parallel synthesis workflows and high-throughput purification protocols, reducing logistical barriers to library production.

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